molecular formula C2H2BF3KN B7881391 potassium;cyanomethyl(trifluoro)boranuide

potassium;cyanomethyl(trifluoro)boranuide

Cat. No.: B7881391
M. Wt: 146.95 g/mol
InChI Key: IJENQMHWPRCCBA-UHFFFAOYSA-N
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Description

Potassium;cyanomethyl(trifluoro)boranuide is an organoboron compound that has gained attention in the field of synthetic chemistry. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions. It is particularly noted for its role in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;cyanomethyl(trifluoro)boranuide can be synthesized through several methods. One common approach involves the reaction of cyanomethylboronic acid with potassium fluoride and trifluoroborane. The reaction typically takes place in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale reactions using automated systems to ensure consistency and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Potassium;cyanomethyl(trifluoro)boranuide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include palladium catalysts, bases such as potassium carbonate, and solvents like THF and dimethylformamide (DMF). The reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .

Major Products

The major products formed from reactions involving this compound include various substituted boronic acids and boranes, which are valuable intermediates in organic synthesis .

Scientific Research Applications

Potassium;cyanomethyl(trifluoro)boranuide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which potassium;cyanomethyl(trifluoro)boranuide exerts its effects involves the formation of boron-carbon bonds. The compound acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This process is facilitated by the presence of a palladium catalyst, which helps to activate the boron atom and promote the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;cyanomethyl(trifluoro)boranuide is unique due to its cyanomethyl group, which imparts distinct reactivity and stability compared to other trifluoroborate salts. This makes it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective .

Properties

IUPAC Name

potassium;cyanomethyl(trifluoro)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2BF3N.K/c4-3(5,6)1-2-7;/h1H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJENQMHWPRCCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](CC#N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](CC#N)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2BF3KN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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